

An In-depth Technical Guide on the Physical Properties of Suberaldehydic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Suberaldehydic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of **suberaldehydic acid**, also known as 8-oxooctanoic acid. The information is compiled from various scientific sources and is intended to be a valuable resource for professionals in research and drug development.

Chemical Identity

- Systematic Name: 8-oxooctanoic acid
- Common Names: **Suberaldehydic acid**, 7-Formylheptanoic acid[1]
- CAS Number: 929-48-6[1]
- Chemical Formula: $C_8H_{14}O_3$ [1][2]
- Molecular Weight: 158.19 g/mol [2]
- Chemical Structure:

Physical Properties

The physical properties of **suberaldehydic acid** are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental

settings.

Property	Value	Source
Melting Point	43 °C	
Boiling Point	290.4 °C at 760 mmHg	[2]
Density	1.037 g/cm ³	[2]
Refractive Index	1.448	[2]
Flash Point	143.7 °C	[2]
Solubility	Moderate solubility in water; miscible with common organic solvents such as ethanol, acetone, and diethyl ether.[3]	-
Storage	Store at -20°C[1][4]	-

Note: Some physical properties may be predicted or based on data from structurally similar compounds due to limited direct experimental data for **suberaldehydic acid**.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **suberaldehydic acid**. Below are the expected characteristic spectral features.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:** The proton NMR spectrum is expected to show characteristic signals for the aldehydic proton (around 9.8 ppm), the alpha-protons to the carboxylic acid (around 2.3 ppm), and the alpha-protons to the aldehyde (around 2.4 ppm). The remaining methylene protons would appear as a complex multiplet in the upfield region (around 1.3-1.7 ppm). The carboxylic acid proton signal is typically broad and may appear over a wide range (10-12 ppm) or be unobserved due to exchange with residual water in the solvent.[5]
- ¹³C NMR:** The carbon NMR spectrum will be characterized by signals for the carboxylic acid carbonyl (around 175-180 ppm), the aldehydic carbonyl (around 200-202 ppm), and the

various methylene carbons in the aliphatic chain.[5]

3.2. Infrared (IR) Spectroscopy

The IR spectrum of **suberaldehydic acid** will exhibit characteristic absorption bands for both the carboxylic acid and aldehyde functional groups.

- Carboxylic Acid: A very broad O-H stretching band from approximately 2500 to 3300 cm^{-1} and a strong C=O stretching band around 1700-1725 cm^{-1} .
- Aldehyde: A C=O stretching vibration typically between 1720-1740 cm^{-1} and two characteristic C-H stretching bands around 2720 cm^{-1} and 2820 cm^{-1} , with the former being particularly diagnostic.[6]

A computed vapor phase infrared spectrum is available which can provide a reference for experimental data.[6]

3.3. Mass Spectrometry (MS)

In mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), **suberaldehydic acid** is expected to show a prominent ion corresponding to its molecular weight. Fragmentation patterns would likely involve neutral losses of water (H_2O) and carbon dioxide (CO_2) from the carboxylic acid moiety.

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below.

4.1. Melting Point Determination

The melting point can be determined using a standard capillary melting point apparatus.

- Sample Preparation: A small amount of the crystalline **suberaldehydic acid** is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

- Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted.

4.2. Boiling Point Determination

The boiling point is determined using a distillation apparatus or a micro-boiling point method.

- Apparatus Setup: For distillation, the liquid is placed in a round-bottom flask with a distillation head, condenser, and collection flask. For a micro method, a small amount of the liquid is placed in a test tube with an inverted capillary tube.
- Heating: The liquid is heated gently.
- Observation: The temperature at which the liquid boils and its vapor pressure equals the atmospheric pressure is recorded as the boiling point. This is indicated by a steady stream of bubbles from the inverted capillary in the micro method, and the temperature at which the vapor condenses and is collected in the distillation method.

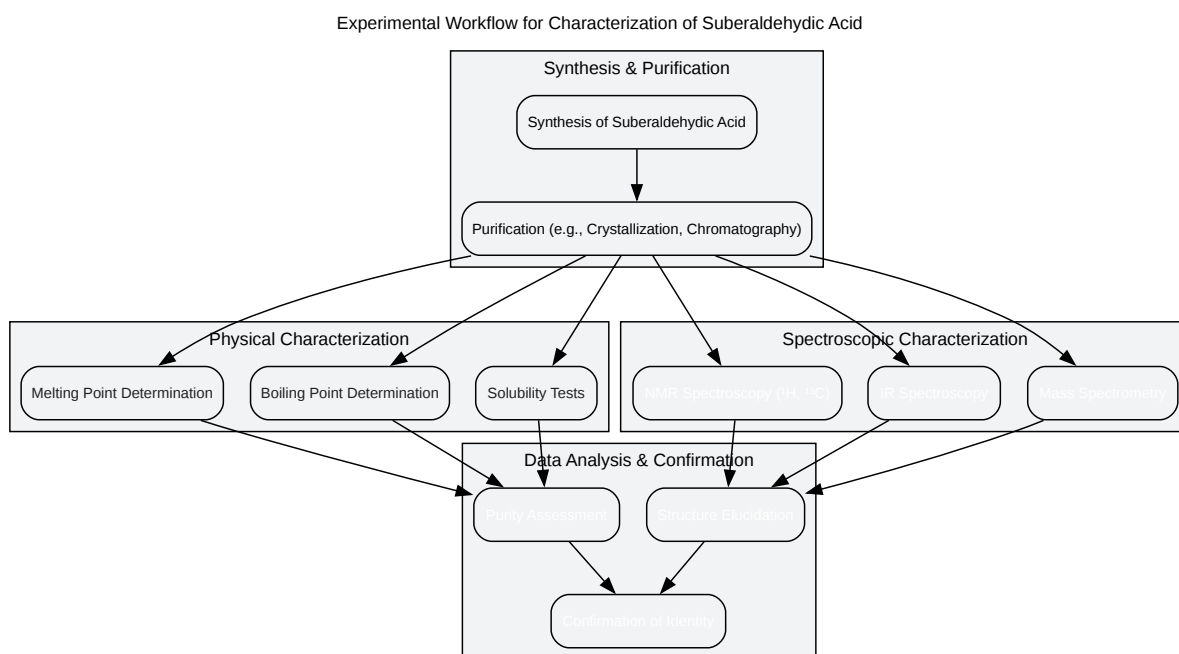
4.3. Solubility Determination

The solubility can be qualitatively and quantitatively assessed in various solvents.

- Qualitative Assessment: A small, measured amount of **suberaldehydic acid** is added to a test tube containing a specific volume of the solvent (e.g., water, ethanol, diethyl ether). The mixture is agitated, and the dissolution is observed.
- Quantitative Assessment: A saturated solution is prepared by adding an excess of **suberaldehydic acid** to a known volume of the solvent. The mixture is stirred until equilibrium is reached. The undissolved solid is then separated, and the concentration of the dissolved solute in the supernatant is determined by a suitable analytical method (e.g., titration, spectroscopy).

Logical Relationships and Workflows

The following diagram illustrates a typical experimental workflow for the characterization of an organic compound like **suberaldehydic acid**.



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- To cite this document: BenchChem. [An In-depth Technical Guide on the Physical Properties of Suberaldehydic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1329372#physical-properties-of-suberaldehydic-acid]

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